N-Hydroxy-2-pyridin-2-yl-acetamidine

Descripción general

Descripción

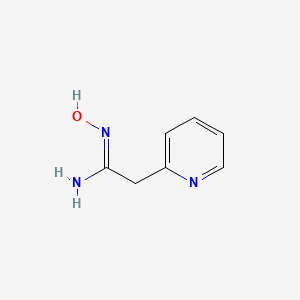

N-Hydroxy-2-pyridin-2-yl-acetamidine is a chemical compound with the molecular formula C7H9N3O It is known for its unique structure, which includes a pyridine ring and an acetamidine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-pyridin-2-yl-acetamidine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form 2-pyridinecarboxaldoxime. This intermediate is then reacted with acetamidine hydrochloride under basic conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxy-2-pyridin-2-yl-acetamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic properties of compounds related to N-Hydroxy-2-pyridin-2-yl-acetamidine. For example, derivatives containing pyridine moieties have shown promising results in inhibiting collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis development. The compounds demonstrated effective inhibition of collagen expression and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of hydroxypyridinone-diamine hybrids, which include structural elements related to this compound. These compounds have been evaluated for their ability to cross the blood-brain barrier and exhibit central nervous system activity, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Inflammation and Pain Management

This compound derivatives have been investigated for their anti-inflammatory properties. Specifically, dual inhibitors targeting p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) have shown efficacy in reducing tumor necrosis factor-alpha (TNFα) release, which is critical in managing conditions like Crohn's disease and neuropathic pain .

Antifungal Activity

Research has also explored the antifungal activities of pyridinyl acetamide derivatives, indicating that modifications to the pyridine structure can enhance antifungal efficacy against various pathogens . This suggests that this compound may serve as a scaffold for developing new antifungal agents.

Case Studies

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2-pyridin-2-yl-acetamidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and acetamidine groups play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

2-Pyridinecarboxaldoxime: Shares the pyridine ring but lacks the acetamidine group.

N-Hydroxy-2-pyridin-2-yl-methanamine: Similar structure but with a methanamine group instead of acetamidine.

Uniqueness: N-Hydroxy-2-pyridin-2-yl-acetamidine is unique due to its combination of a pyridine ring and an acetamidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit potential biological activities .

Actividad Biológica

N-Hydroxy-2-pyridin-2-yl-acetamidine is an organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a hydroxyl group, which contribute to its unique chemical properties. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has been evaluated for its potential anticancer effects, particularly through its ability to inhibit certain enzymes involved in cancer progression .

- Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes by binding to their active sites. This mechanism is facilitated by the compound's hydroxyl and acetamidine groups, which enhance binding affinity and specificity.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory diseases where enzyme inhibition can lead to reduced inflammation .

- Reactive Intermediates Formation : The hydroxylamine group can form reactive intermediates that interact with proteins or enzymes, leading to modulation of biological pathways.

- Binding Affinity : The structural features of the compound allow it to bind effectively to molecular targets, enhancing its therapeutic potential against various diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigated the anticancer properties of this compound by assessing its effects on tumor cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer therapies. The study highlighted the importance of further research into its mechanism of action and potential clinical applications .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives to understand its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Pyridin-2-yl)acetamide | Lacks hydroxyl functionality | Limited antimicrobial activity |

| CBS-3595 | Dual inhibitor of p38α MAPK and PDE4 | Strong anti-inflammatory effects |

| 4-Methylphenylsulphonamido-N-pyridin-2-Yl-acetamide | Contains a sulfonamide group | Different activity profile |

These comparisons illustrate how this compound stands out due to its unique combination of functional groups, contributing to its diverse biological activities.

Propiedades

IUPAC Name |

N'-hydroxy-2-pyridin-2-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMSSPLOGAKGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959910 | |

| Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39102-29-9 | |

| Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.